![molecular formula C7H10N2O2 B1522397 (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid CAS No. 1177342-49-2](/img/structure/B1522397.png)
(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid
Overview
Description
“(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole compounds can be achieved through several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .
Molecular Structure Analysis
The molecular structure of “(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid” can be analyzed using various techniques such as molecular dynamics at a semiempirical level, and complemented with functional density calculations . These techniques can help in understanding the electronic aspects relevant in the study of the properties of the compound .
Chemical Reactions Analysis
Pyrazole compounds, including “(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid”, can undergo various chemical reactions. For instance, they can participate in acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles and 2-pyrazolines . They can also undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to provide functionalized pyrazoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid” can be determined using various analytical techniques. For instance, its molecular formula and average mass can be determined . Other properties such as solubility, melting point, boiling point, etc., can also be determined through appropriate experimental procedures.
Scientific Research Applications
Medicinal Chemistry
Pyrazole derivatives are known for their pharmacological effects , including antitumor, antibacterial, and antifungal properties. They serve as key intermediates in the synthesis of more complex compounds that can inhibit specific enzymes or receptors within the body .
Drug Discovery
In drug discovery, pyrazole compounds have been used to develop selective inhibitors for various diseases. For instance, they have been utilized in creating selective quinazolinyl-phenol inhibitors of CHK1, which have potential as antitumor agents and radioprotectants .
Antimicrobial Research
Pyrazoles exhibit significant antimicrobial activity . Studies have shown their effectiveness against a range of pathogens such as Staphylococcus aureus and Escherichia coli, making them valuable in the development of new antimicrobial agents .
Antiparasitic Therapy
These compounds also show promise in antiparasitic therapy , particularly against diseases like leishmaniasis and malaria. Their ability to bind with low energy to active sites of enzymes from parasites makes them potent antileishmanial and antimalarial agents .
Organometallic Chemistry
They are also important in organometallic chemistry where they are used to synthesize organometallic compounds with potential applications in catalysis and organic synthesis .
Safety And Hazards
The safety and hazards associated with the handling and use of “(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid” should be clearly understood. As with all chemicals, appropriate safety measures should be taken when handling this compound. This includes wearing appropriate personal protective equipment (PPE), such as gloves and eye protection, and working in a well-ventilated area .
Future Directions
The future directions for the study and use of “(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid” could involve further exploration of its potential applications in various fields. This could include its use in the synthesis of other organic compounds, its potential biological activities, and its possible applications in industries such as pharmaceuticals, agrochemicals, and materials science .
properties
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-6(3-7(10)11)4-9(2)8-5/h4H,3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTZJMKCVVZYCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid | |
CAS RN |
1177342-49-2 | |
Record name | 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid interact with the copper-nickel alloy to inhibit corrosion?
A1: The research suggests that (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid acts as a mixed-type inhibitor for copper-nickel alloys in chloride solutions []. This means it can suppress both the cathodic and anodic reactions involved in the corrosion process. While the exact mechanism isn't fully elucidated in the paper, it's likely that the molecule adsorbs onto the metal surface, forming a protective layer that hinders the interaction of corrosive agents with the alloy. This adsorption could be facilitated by the presence of nitrogen and oxygen atoms in the molecule, which can form bonds with the metal surface. The study observed a shift in the open circuit potential to more noble directions, indicating reduced susceptibility to corrosion [].
Q2: What analytical techniques were employed to study the corrosion inhibition properties of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid?
A2: The researchers used a combination of electrochemical and weight-loss measurements to assess the inhibitor's effectiveness []. These techniques included:
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